Cas no 16055-12-2 (1,4-Cyclohexadiene-1-propanoicacid, a-amino-, (aS)-)

16055-12-2 structure
Nome del prodotto:1,4-Cyclohexadiene-1-propanoicacid, a-amino-, (aS)-
1,4-Cyclohexadiene-1-propanoicacid, a-amino-, (aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4-Cyclohexadiene-1-propanoicacid, a-amino-, (aS)-
- (2S)-2-amino-3-cyclohexa-1,4-dien-1-ylpropanoic acid
- 2,5-dihydrophenylalanine
- (S)-alpha-Amino-1,4-cyclohexadiene-1-propanoic acid
- 1,4-Cyclohexadiene-1-propanoic acid, alpha-amino-, (S)- (9CI)
- 1,4-Cyclohexadiene-1-propionic acid, alpha-amino-, L- (8CI)
- 3-cyclohexa-1,4-dien-1-yl-
- 3-cyclohexa-1,4-dien-1-ylalanine
- 3-cyclohexa-2,5-dien-1-ylalanine
- Alanine, 3-(2,5-cyclohexadienyl)-, L-
- Antibiotic U 51738
- Dihydrophenylalanine
- L-2,5-Dihydrophenylalanine
- L-3-(2,5-Cyclohexadienyl)alanine
- 2,5-dihydro-L-phenylalanine
- (2S)-2-amino-3-(cyclohexa-1,4-dien-1-yl)propanoic acid
- 3-(1,4-cyclohexadienyl)-L-alanine
- 2,5-dihydrophenyl-L-alanine
- 1,4-Cyclohexadiene-1-propionic acid, alpha-amino-, L-
- C08273
- 3-(cyclohexa-1,4-dien-1-yl)-L-alanine
- Q27103413
- FSZMHEMPLAVBQZ-QMMMGPOBSA-N
- 16055-12-2
- DTXSID001235696
- SCHEMBL3917899
- (alphaS)-alpha-Amino-1,4-cyclohexadiene-1-propanoic acid
- CHEBI:27940
- CHEMBL3251934
- Alanine, L-1,4-cyclohexadiene-1-
- DL-2,5-Dihydrophenylalanine
-
- Inchi: InChI=1S/C9H13NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-2,5,8H,3-4,6,10H2,(H,11,12)/t8-/m0/s1
- Chiave InChI: FSZMHEMPLAVBQZ-QMMMGPOBSA-N
- Sorrisi: OC([C@H](CC1CC=CCC=1)N)=O
Proprietà calcolate
- Massa esatta: 167.09469
- Massa monoisotopica: 167.095
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 231
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1.6
- Superficie polare topologica: 63.3Ų
Proprietà sperimentali
- Densità: 1.146
- Punto di ebollizione: 315.9°Cat760mmHg
- Punto di infiammabilità: 144.9°C
- Indice di rifrazione: 1.551
- PSA: 63.32
1,4-Cyclohexadiene-1-propanoicacid, a-amino-, (aS)- Letteratura correlata
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
16055-12-2 (1,4-Cyclohexadiene-1-propanoicacid, a-amino-, (aS)-) Prodotti correlati
- 2169408-36-8(5-bromo-1-(tert-butoxy)carbonyl-1,2,3,4-tetrahydropyridine-2-carboxylic acid)
- 318289-16-6((5-[(4-BROMOPHENYL)SULFONYL]-1-METHYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYL 3-CHLOROBENZENECARBOXYLATE)
- 1805408-01-8(2-Chloro-5-(difluoromethyl)-4-iodopyridine-3-acetic acid)
- 89323-39-7(4-methylthiophen-2-ol)
- 2034364-53-7(2-(4-chlorophenoxy)-N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-2-methylpropanamide)
- 182347-24-6(2-(2-Azidoethoxy)ethyl 4-methylbenzenesulfonate)
- 1326816-86-7(1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione)
- 898419-38-0(benzyl 2-8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate)
- 2097963-12-5(Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate)
- 38176-02-2((R)-Verapamil hydrochloride)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
